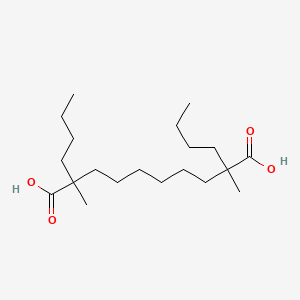

2,9-Dibutyl-2,9-dimethyldecanedioic acid

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

85018-90-2 |

|---|---|

Molecular Formula |

C20H38O4 |

Molecular Weight |

342.5 g/mol |

IUPAC Name |

2,9-dibutyl-2,9-dimethyldecanedioic acid |

InChI |

InChI=1S/C20H38O4/c1-5-7-13-19(3,17(21)22)15-11-9-10-12-16-20(4,18(23)24)14-8-6-2/h5-16H2,1-4H3,(H,21,22)(H,23,24) |

InChI Key |

CCOJGVDLLKCGCI-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(C)(CCCCCCC(C)(CCCC)C(=O)O)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Route Elucidation for 2,9 Dibutyl 2,9 Dimethyldecanedioic Acid

Retrosynthetic Analysis and Strategic Disconnections

A retrosynthetic analysis of 2,9-Dibutyl-2,9-dimethyldecanedioic acid suggests several potential disconnection points. The most logical approach involves disconnecting the C-C bonds formed during the introduction of the butyl and methyl groups at the C2 and C9 positions. This leads back to a simpler dicarboxylic acid or diester precursor.

A primary disconnection can be made at the C-C bond between the α-carbon and the butyl and methyl groups. This points towards an alkylation strategy as the key bond-forming step. The starting material would be a decanedioic acid derivative, such as a diester, which can be sequentially or simultaneously alkylated.

Another strategic disconnection could involve a coupling reaction of two functionalized five-carbon units. However, this approach might be more complex due to the need for selective functionalization and the potential for side reactions. Therefore, the alkylation of a linear ten-carbon precursor is generally the more favored route.

Key Reaction Steps in this compound Synthesis

The synthesis of this compound hinges on a few critical transformations: the formation of the carbon skeleton with the desired substitution pattern and the subsequent functionalization to yield the dicarboxylic acid.

The introduction of both butyl and methyl groups at the C2 and C9 positions is a crucial step in the synthesis. This is typically achieved through alkylation reactions on a suitable precursor. The malonic ester synthesis is a classic and effective method for preparing substituted carboxylic acids. jove.com This reaction involves the deprotonation of an acidic α-hydrogen from a β-diester, like diethyl malonate, to form a stabilized enolate. This enolate then acts as a nucleophile, attacking an alkyl halide to create a new C-C bond. jove.com

For the synthesis of this compound, a long-chain α,ω-dicarboxylic acid ester, such as diethyl decanedioate, would serve as the starting material. The α-protons of this diester can be abstracted by a base to generate enolates, which can then be alkylated. A sequential alkylation process would be necessary to introduce both the butyl and methyl groups at each of the α-positions.

The choice of reagents and reaction conditions is critical for successful alkylation.

Bases: A strong, non-nucleophilic base is required to deprotonate the α-carbon of the diester without competing in the alkylation reaction. Common bases used for this purpose include sodium ethoxide (NaOEt), sodium hydride (NaH), and lithium diisopropylamide (LDA).

Alkylating Agents: Butyl bromide or iodide and methyl bromide or iodide are suitable alkylating agents for introducing the respective alkyl groups.

Solvents: Aprotic polar solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) are typically used to dissolve the reactants and facilitate the reaction.

The reaction is generally carried out by first treating the diester with the base to form the enolate, followed by the addition of the first alkylating agent (e.g., butyl bromide). After the first alkylation is complete, the process is repeated with the second alkylating agent (methyl iodide).

Interactive Data Table: Reagents and Conditions for Alkylation

| Reagent | Function | Examples | Typical Conditions |

| Diester | Starting Material | Diethyl decanedioate | 1 equivalent |

| Base | Deprotonation | NaH, LDA, NaOEt | 2.2 equivalents |

| Alkylating Agent 1 | Introduce Butyl Group | n-Butyl bromide | 2.2 equivalents |

| Alkylating Agent 2 | Introduce Methyl Group | Methyl iodide | 2.2 equivalents |

| Solvent | Reaction Medium | THF, DMF | Anhydrous |

| Temperature | Reaction Control | 0 °C to room temperature | Varies with base |

Controlling the stereochemistry at the two newly formed quaternary stereocenters (C2 and C9) is a significant challenge. The alkylation of a simple diester will lead to a mixture of diastereomers (racemic and meso compounds). Achieving stereocontrol often requires the use of chiral auxiliaries or catalysts.

One approach involves using a chiral auxiliary attached to the carboxylic acid groups. This auxiliary can direct the incoming alkyl groups to a specific face of the enolate, leading to a diastereoselective alkylation. After the alkylation steps, the chiral auxiliary can be removed to yield the enantiomerically enriched dicarboxylic acid. The stereoselective synthesis of quaternary carbons remains a significant challenge, and methods like the Birch reduction/alkylation of chiral esters have been explored to control stereochemistry. acs.org The use of chiral auxiliaries, such as pseudoephedrine, has been shown to be effective in directing the stereochemical outcome of alkylation reactions to form quaternary carbon centers. nih.gov

Another strategy is to employ a chiral catalyst, such as a chiral phase-transfer catalyst or a chiral Brønsted acid, to control the stereochemistry of the alkylation. rsc.org These catalysts can create a chiral environment around the enolate, favoring the formation of one diastereomer over the other.

After the successful dialkylation of the diester precursor, the final step is the hydrolysis of the ester groups to yield the dicarboxylic acid. This is typically achieved by saponification using a strong base, such as sodium hydroxide or potassium hydroxide, followed by acidification.

Alternatively, if the synthesis starts from a precursor with nitrile groups instead of ester groups, the nitriles can be hydrolyzed to carboxylic acids under acidic or basic conditions.

Multi-component reactions (MCRs) offer an alternative and potentially more efficient route for the synthesis of complex molecules like this compound. tcichemicals.comnih.gov MCRs involve the reaction of three or more starting materials in a single step to form a product that contains portions of all the reactants. tcichemicals.comnih.gov

A hypothetical MCR approach could involve a reaction that brings together a central building block with the butyl and methyl groups and two carboxylic acid precursors in a single pot. While specific MCRs for this exact target molecule are not readily found in the literature, the principles of MCRs, such as the Ugi or Passerini reactions, could potentially be adapted. nih.govnih.gov For instance, a modified Ugi reaction could theoretically be designed to incorporate the necessary fragments. nih.govresearchgate.net However, developing such a novel MCR would require significant research and optimization.

Alkylation Approaches for Introducing Butyl and Methyl Groups

Purification and Isolation Techniques for Synthetic Intermediates and Final Product

The purification and isolation of dicarboxylic acids and their intermediates are critical for achieving the desired product purity. Common techniques include:

Distillation: This method is effective for separating compounds with different boiling points. For dicarboxylic acids, which often have high boiling points, vacuum distillation or wiped-film distillation may be employed to prevent thermal decomposition. The process can be challenging when impurities, such as lactones, have similar structural properties to the target dicarboxylic acid.

Recrystallization: This technique relies on the differential solubility of the compound and its impurities in a suitable solvent. The crude product is dissolved in a hot solvent and allowed to cool, leading to the formation of purified crystals. The choice of solvent is crucial for effective separation.

Esterification followed by Distillation: In cases where direct distillation is difficult, the crude dicarboxylic acid can be converted to its methyl or dimethyl ester. These esters are often more volatile and can be purified by distillation. Subsequent hydrolysis of the purified ester yields the high-purity dicarboxylic acid. However, this multi-step process can be complex and costly for commercial-scale production.

Green Chemistry Principles in the Synthesis of this compound

Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. jocpr.comrsc.org

Solvent-Free or Environmentally Benign Solvent Systems

The use of solvents in chemical synthesis contributes significantly to waste generation and environmental impact. Therefore, developing solvent-free or benign solvent systems is a key aspect of green chemistry.

Solvent-Free Reactions: Performing reactions without a solvent can lead to higher efficiency, reduced waste, and simplified purification processes. For instance, the self-metathesis of fatty acids to produce long-chain dicarboxylic acids has been successfully carried out under solvent-free conditions using a Grubbs catalyst. researchgate.net This approach is attractive for large-scale production. researchgate.net Similarly, the reaction of pre-conjugated fatty acids with acrylic acid to produce dicarboxylic acids can be conducted at elevated temperatures without the need for a solvent or catalyst. google.com

Catalyst Development for Sustainable Synthesis

Catalysts play a vital role in green chemistry by enabling reactions to proceed with higher efficiency, selectivity, and under milder conditions.

Homogeneous and Heterogeneous Catalysts: The development of catalysts, such as second-generation Grubbs catalysts for metathesis reactions, allows for high conversions under solvent-free conditions. researchgate.net In other synthetic routes, catalysts like iodine have been used, though they can sometimes lead to the formation of undesirable byproducts like lactones. google.com Research into more selective and reusable catalysts is an ongoing area of interest.

Biocatalysis: The use of microorganisms and enzymes offers a promising green alternative to traditional chemical synthesis. researchgate.netfraunhofer.de Yeasts like Candida can convert fatty acids to dicarboxylic acids through ω-oxidation. fraunhofer.denih.gov Genetic engineering of microbial strains can enhance the yield and prevent the degradation of the desired dicarboxylic acid products. fraunhofer.de

Atom Economy and Waste Minimization Strategies

Atom economy, a concept developed by Barry Trost, measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. rsc.orgwikipedia.org A higher atom economy signifies a more sustainable process with less waste generation. jocpr.comwikipedia.org

Reaction Design: The choice of reaction type is crucial for maximizing atom economy. Addition reactions, such as the Diels-Alder reaction, are inherently atom-economical as all the atoms of the reactants are incorporated into the product. rsc.orgnih.gov In contrast, substitution and elimination reactions often generate stoichiometric byproducts, leading to lower atom economy. wikipedia.org

Waste Reduction: Minimizing waste can be achieved by optimizing reaction conditions to reduce byproduct formation and by developing processes that utilize renewable feedstocks. researchgate.netrsc.org For example, the biotechnological production of long-chain dicarboxylic acids from plant oils presents a sustainable alternative to petrochemical-based methods. fraunhofer.de

Reactivity Profiles and Mechanistic Investigations of 2,9 Dibutyl 2,9 Dimethyldecanedioic Acid

Derivatization Reactions of the Carboxylic Acid Moieties

The reactivity of the carboxylic acid groups in 2,9-Dibutyl-2,9-dimethyldecanedioic acid is expected to be profoundly influenced by the significant steric bulk imparted by the adjacent n-butyl and methyl groups. These quaternary carbons at the C2 and C9 positions create a crowded environment around the carboxyl functionalities.

Esterification Reactions: Kinetics and Thermodynamics

Esterification, a cornerstone of organic synthesis, typically involves the reaction of a carboxylic acid with an alcohol under acidic catalysis. masterorganicchemistry.com For this compound, the kinetics of esterification are anticipated to be significantly slower compared to linear dicarboxylic acids like adipic acid. The steric hindrance created by the four alkyl substituents on the α-carbons will impede the approach of the alcohol molecule to the carbonyl carbon. This steric shield raises the activation energy of the reaction, thereby reducing the reaction rate. researchgate.net

The thermodynamics of the reaction, governed by the equilibrium constant, may also be affected. While the electronic nature of the alkyl groups has a minimal inductive effect on the carboxyl group's reactivity, the steric strain in the resulting ester could influence the equilibrium position. The formation of a diester would bring the bulky substituents on the diacid into proximity with the alkyl groups of the alcohol, potentially leading to a less favorable equilibrium constant compared to less hindered systems. To drive the reaction towards completion, strategies such as using a large excess of the alcohol or the continuous removal of water would be essential. masterorganicchemistry.com

| Parameter | Expected Influence of Steric Hindrance | Rationale |

| Reaction Rate (Kinetics) | Decreased | Increased activation energy due to steric shielding of the carbonyl carbon. |

| Equilibrium Constant (Thermodynamics) | Potentially Decreased | Steric strain in the ester product may shift the equilibrium towards the reactants. |

Amidation Reactions and Amide Bond Formation

The formation of amides from carboxylic acids and amines is another fundamental transformation. Similar to esterification, the amidation of this compound is expected to be challenging. The nucleophilic attack of the amine on the carbonyl carbon will be sterically hindered. chimia.ch The synthesis of amides from sterically hindered carboxylic acids often requires more forcing conditions or the use of highly reactive amine derivatives or coupling agents to overcome the high activation energy. mdpi.com The direct thermal condensation of the diacid with a diamine would likely require high temperatures, which could lead to side reactions. mdpi.com

Anhydride (B1165640) and Imide Formation

The formation of a cyclic anhydride from a dicarboxylic acid is generally favorable if it results in a five- or six-membered ring. libretexts.org However, for this compound, an intramolecular cyclization to form a monomeric anhydride is not feasible due to the long carbon chain separating the two carboxyl groups. The formation of a linear polymeric anhydride is a possibility, though intermolecular reactions would face the same steric challenges as esterification and amidation.

Imide formation typically proceeds through the reaction of an anhydride with an amine. Given the difficulty in forming an anhydride from this compound, the direct synthesis of a polyimide from this diacid would be an inefficient process. Alternative synthetic routes, perhaps involving the diacyl chloride, would likely be necessary.

Polymerization Chemistry of this compound

The bulky substituents on this compound are expected to have a significant impact on its ability to undergo polymerization and on the properties of the resulting polymers.

Condensation Polymerization with Diols and Diamines

Condensation polymerization, or step-growth polymerization, is the primary method for producing polyesters and polyamides from dicarboxylic acids and diols or diamines, respectively. mdpi.comrasayanjournal.co.in The success of this process relies on high-yielding reactions to achieve high molecular weight polymers.

The synthesis of polyesters from this compound and a diol would be subject to the kinetic limitations discussed in the esterification section. Achieving a high degree of polymerization would likely require forcing conditions, such as high temperatures and efficient vacuum to remove the water byproduct, which could also lead to degradation or side reactions. nih.gov

Similarly, the synthesis of polyamides with diamines would be challenging. The steric hindrance would slow down the amidation reaction, making it difficult to obtain high molecular weight polymers. nih.govnih.gov The use of more reactive derivatives, such as the diacyl chloride of this compound, might be necessary to facilitate the polymerization.

Influence of Steric Hindrance on Polymerization Efficiency

The steric hindrance in this compound is a double-edged sword. While it significantly reduces the reactivity of the carboxyl groups and thus the polymerization rate, the bulky side groups would also disrupt chain packing in the resulting polymer. This would likely lead to amorphous materials with lower melting points and glass transition temperatures compared to polymers derived from linear dicarboxylic acids. The branching can also increase the solubility of the resulting polymers. nih.gov

The efficiency of polymerization, in terms of achieving high molecular weight, would be severely compromised by the steric bulk. The probability of two reactive chain ends finding each other in the correct orientation for reaction is diminished in a viscous polymer melt, a problem exacerbated by the steric shielding of the reactive functional groups. This could lead to a low degree of polymerization and, consequently, poor mechanical properties of the final material.

| Polymer Property | Expected Influence of Steric Hindrance | Rationale |

| Molecular Weight | Lower | Reduced reaction rates and steric hindrance impede chain growth. |

| Crystallinity | Lower (Amorphous) | Bulky side groups disrupt regular chain packing. |

| Solubility | Higher | Irregular polymer structure reduces intermolecular forces. |

| Thermal Properties (Tm, Tg) | Lower | Disrupted chain packing leads to weaker intermolecular interactions. |

Chelation and Complexation Studies with Metal Ions

Binding Affinity and Stoichiometry with Transition Metals

No studies detailing the binding affinity or stoichiometric ratios of complexes formed between this compound and transition metals have been found in the surveyed scientific literature.

Coordination Modes and Ligand Properties

There is no available information on the coordination modes or specific ligand properties of this compound when interacting with metal ions.

Oxidation and Reduction Pathways

Selective Reduction of Carboxylic Acid Groups

No specific methods or research findings concerning the selective reduction of the carboxylic acid groups of this compound have been documented.

Oxidative Degradation Mechanisms

Information regarding the mechanisms of oxidative degradation for this compound is not present in the available scientific research.

Enzymatic Transformations and Biocatalysis (excluding biological effects)

There are no published studies on the enzymatic transformations or biocatalytic applications of this compound.

Biocatalytic Esterification and Amidation

There is no specific information regarding the biocatalytic esterification or amidation of this compound. Research in the broader field of biocatalysis has demonstrated the use of enzymes, particularly lipases, for the esterification and amidation of various carboxylic acids. For instance, lipases from Candida antarctica have been successfully employed in the synthesis of a range of amides from carboxylic acids and amines, often in solvent-free systems. nih.gov These reactions are valued for their high yields and environmentally friendly conditions. nih.gov Similarly, immobilized lipases are effective in the esterification of fatty acids, a key process in biodiesel production. nih.gov However, without specific studies on this compound, it is not possible to provide detailed findings or reaction data.

Enantioselective Biotransformations

Information on the enantioselective biotransformations of this compound is not present in the available scientific literature. Enantioselective biotransformations are a powerful tool in synthetic chemistry, often utilizing enzymes like lipases to achieve the kinetic resolution of racemic mixtures. For example, lipases have been used for the enantioselective kinetic resolution of various phosphonates, with the choice of enzyme being crucial for achieving high enantiomeric excess. mdpi.com These processes are highly substrate-specific, and thus, findings from other compounds cannot be extrapolated to this compound without dedicated experimental investigation.

Due to the lack of research, no data tables or detailed research findings can be presented for the specified compound.

Advanced Spectroscopic and Analytical Characterization Methodologies for 2,9 Dibutyl 2,9 Dimethyldecanedioic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural analysis of organic compounds, providing detailed information about the carbon-hydrogen framework.

One-Dimensional NMR (¹H, ¹³C) for Structural Confirmation

One-dimensional ¹H and ¹³C NMR spectra offer primary evidence for the structure of 2,9-Dibutyl-2,9-dimethyldecanedioic acid by identifying the different types of protons and carbons present in the molecule and their respective chemical environments.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to display a series of signals corresponding to the various protons in the molecule. The chemical shifts (δ) are influenced by the electron density around the proton and the proximity to electronegative oxygen atoms in the carboxylic acid groups. Protons closer to the carboxyl groups are expected to be deshielded and resonate at a higher frequency (downfield).

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on each unique carbon atom in the structure. The carbonyl carbons of the carboxylic acid groups are characteristically found at the most downfield positions. The quaternary carbons at the 2 and 9 positions, being directly attached to the carboxyl groups, will also be significantly deshielded.

The following table outlines the predicted ¹H and ¹³C NMR chemical shifts for this compound. These are estimated values based on computational models and the analysis of similar chemical structures.

| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| C1, C10 (COOH) | 12.0 (s, 2H) | 184.0 |

| C2, C9 (Quaternary C) | - | 45.0 |

| C2-CH₃, C9-CH₃ | 1.15 (s, 6H) | 25.0 |

| C2-Butyl-CH₂, C9-Butyl-CH₂ | 1.50 (m, 4H) | 38.0 |

| C3, C8 (-CH₂-) | 1.40 (m, 4H) | 30.0 |

| C4, C7 (-CH₂-) | 1.30 (m, 4H) | 23.0 |

| C5, C6 (-CH₂-) | 1.30 (m, 4H) | 28.0 |

| Butyl-CH₂ | 1.25 (m, 8H) | 30.0 |

| Butyl-CH₃ | 0.90 (t, 6H, J ≈ 7 Hz) | 14.0 |

Note: Predicted values. s = singlet, t = triplet, m = multiplet. J = coupling constant.

Two-Dimensional NMR (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional NMR experiments are crucial for unambiguously assigning the signals from one-dimensional spectra and for determining the connectivity and spatial relationships between atoms.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within the molecule. For instance, strong cross-peaks would be observed between the adjacent methylene (B1212753) groups in the decanedioic acid backbone and within the butyl chains, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded carbon atoms to their attached protons. This would allow for the definitive assignment of each protonated carbon in the ¹³C spectrum by linking it to its corresponding proton signal in the ¹H spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy shows correlations between carbons and protons that are two or three bonds apart. This is particularly useful for identifying the quaternary carbons (C2 and C9) by their correlations to the protons of the methyl groups and the adjacent methylene groups in the backbone and butyl chains. For example, the carbonyl carbons (C1, C10) would show correlations to the protons on C3 and C8, as well as the protons on the C2 and C9 methyl and butyl groups.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments provide information about the spatial proximity of protons. This would be particularly useful in determining the preferred conformation of the molecule in solution, showing through-space interactions between protons on the butyl chains and the main decanedioic acid backbone.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of this compound. The exact mass can be used to confirm the molecular formula C₂₀H₃₈O₄.

| Parameter | Value |

| Molecular Formula | C₂₀H₃₈O₄ |

| Theoretical Monoisotopic Mass | 342.2770 g/mol |

| Predicted [M+H]⁺ | 343.2843 |

| Predicted [M-H]⁻ | 341.2697 |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) involves the isolation and fragmentation of a specific ion (typically the molecular ion or a protonated/deprotonated variant) to generate a fragmentation pattern. The fragmentation of long-chain dicarboxylic acids often proceeds through characteristic pathways. For this compound, common fragmentation pathways would include:

Loss of Water: A neutral loss of 18 Da (H₂O) from the molecular ion is a common fragmentation for carboxylic acids.

Loss of a Carboxyl Group: Cleavage of the bond adjacent to the carbonyl group can result in the loss of a carboxyl radical (•COOH, 45 Da) or carbon dioxide (CO₂, 44 Da) after rearrangement.

Alpha-Cleavage: Fragmentation can occur at the C-C bonds adjacent to the quaternary carbons (C2 and C9). This would lead to the loss of the butyl groups (C₄H₉, 57 Da) or other alkyl fragments.

McLafferty Rearrangement: While more common in esters, a McLafferty-type rearrangement could occur, leading to characteristic neutral losses.

Infrared (IR) and Raman Spectroscopy

Infrared and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to be dominated by the characteristic absorptions of the carboxylic acid groups. A very broad O-H stretching band would appear in the region of 3300-2500 cm⁻¹, which is characteristic of the hydrogen-bonded dimers of carboxylic acids. A strong, sharp C=O stretching absorption would be observed around 1710 cm⁻¹.

Raman Spectroscopy: In Raman spectroscopy, the C=O stretch is typically weaker than in the IR spectrum. However, the C-C backbone stretches will give rise to strong signals. The symmetric vibrations of the molecule will be particularly Raman active.

The table below summarizes the key predicted vibrational frequencies for this compound.

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Intensity |

| O-H Stretch (H-bonded) | 3300-2500 | Weak | Broad, Strong (IR) |

| C-H Stretch (Alkyl) | 2960-2850 | 2960-2850 | Strong |

| C=O Stretch | 1710 | 1710 | Strong (IR), Weak (Raman) |

| C-H Bend (CH₂, CH₃) | 1465-1375 | 1465-1375 | Medium |

| C-O Stretch / O-H Bend | 1300-1200 | Medium | Medium |

| C-C Stretch | Weak | Strong | Weak (IR), Strong (Raman) |

X-ray Diffraction Studies

X-ray diffraction (XRD) is an indispensable technique for determining the three-dimensional arrangement of atoms in a crystalline solid.

The most definitive method for elucidating the molecular structure of a crystalline compound is single-crystal X-ray diffraction. This technique requires the growth of a suitable single crystal, which, when irradiated with a monochromatic X-ray beam, produces a diffraction pattern. researchgate.net The analysis of the positions and intensities of the diffracted beams allows for the determination of the unit cell dimensions, space group, and the precise coordinates of each atom within the crystal lattice.

For this compound, a single-crystal XRD study would provide unambiguous confirmation of the connectivity of the atoms and the absolute stereochemistry if chiral centers were present. It would also reveal detailed information about the bond lengths, bond angles, and torsion angles, offering a complete picture of the molecule's conformation in the solid state. Furthermore, the packing of the molecules in the crystal, including the details of the hydrogen bonding network between the carboxylic acid groups, would be fully elucidated.

Powder X-ray diffraction (PXRD) is a versatile technique used to analyze the crystalline nature of a bulk sample. rsc.org Instead of a single crystal, a finely powdered sample containing a multitude of randomly oriented crystallites is used. youtube.com The resulting diffraction pattern is a plot of diffracted X-ray intensity versus the diffraction angle (2θ).

The PXRD pattern is a characteristic fingerprint of a specific crystalline phase. It can be used to identify the compound by comparing the experimental pattern to a database of known patterns. researchgate.net For this compound, PXRD would be instrumental in assessing the crystallinity of a synthesized batch, identifying the presence of different polymorphic forms (different crystal structures of the same compound), and detecting any crystalline impurities. The sharpness of the diffraction peaks provides an indication of the degree of crystallinity and the crystallite size.

Table 2: Hypothetical Powder X-ray Diffraction Data for a Crystalline Phase of this compound

| 2θ (degrees) | d-spacing (Å) | Relative Intensity (%) |

| 5.8 | 15.2 | 100 |

| 11.6 | 7.6 | 45 |

| 17.4 | 5.1 | 60 |

| 23.2 | 3.8 | 80 |

| 29.0 | 3.1 | 30 |

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are essential for the separation of complex mixtures and the determination of the purity of a compound.

Gas chromatography-mass spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. For the analysis of dicarboxylic acids, which are generally not volatile enough for direct GC analysis, a derivatization step is typically required. nih.gov

Common derivatization methods include esterification to form methyl or butyl esters, or silylation to create trimethylsilyl (B98337) (TMS) derivatives. researchgate.net These derivatives are more volatile and thermally stable, allowing them to be readily analyzed by GC. The choice of derivatization reagent can impact the sensitivity and reproducibility of the analysis. nih.gov

Once derivatized, the sample is injected into the GC, where the components are separated based on their boiling points and interactions with the stationary phase of the column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that can be used to identify the compound by comparison with a spectral library or through interpretation of the fragmentation pathways.

For this compound, GC-MS analysis of its dimethyl ester derivative would be expected to show a molecular ion peak corresponding to the mass of the ester, as well as characteristic fragment ions resulting from the cleavage of the alkyl chains and the loss of alkoxy groups. This technique would be highly effective for confirming the identity of the compound and for quantifying its purity by detecting and identifying any volatile impurities. researchgate.netnih.gov

Computational and Theoretical Investigations of 2,9 Dibutyl 2,9 Dimethyldecanedioic Acid

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental properties of a molecule. acs.org These calculations provide a detailed picture of the electronic distribution and energetic landscape, which are crucial for predicting reactivity and spectroscopic behavior.

Electronic Structure and Molecular Orbital Analysis

The electronic structure of 2,9-Dibutyl-2,9-dimethyldecanedioic acid can be investigated using DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)). nih.gov Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is of particular importance. The HOMO represents the ability of the molecule to donate an electron, while the LUMO represents its ability to accept an electron. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a key indicator of the molecule's chemical stability and reactivity. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the oxygen atoms of the two carboxyl groups, which are the most electron-rich regions. The LUMO, conversely, would likely be distributed over the C=O bonds of these same functional groups. A larger HOMO-LUMO gap suggests higher kinetic stability and lower chemical reactivity. researchgate.net

Table 1: Hypothetical Electronic Properties of this compound Calculated using DFT.Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

Theoretical calculations are highly effective in predicting spectroscopic data, which can aid in the structural elucidation of newly synthesized compounds. nih.gov

Nuclear Magnetic Resonance (NMR): The Gauge-Independent Atomic Orbital (GIAO) method, used in conjunction with DFT, is a standard approach for calculating the NMR chemical shifts of ¹H and ¹³C nuclei. nih.govnih.gov These predicted shifts, when compared to a reference compound like tetramethylsilane (B1202638) (TMS), can provide an unequivocal assignment for experimental spectra. mdpi.com For this compound, distinct signals would be predicted for the butyl and methyl groups attached to the quaternary carbons, as well as for the different methylene (B1212753) groups along the decanedioic acid backbone.

Table 2: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts for this compound.Infrared (IR): DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the absorption bands in an IR spectrum. nih.gov For this compound, characteristic strong absorptions would be predicted for the O-H stretching of the carboxylic acid groups (typically a broad band), the C=O stretching, and the C-H stretching of the aliphatic chains.

Table 3: Hypothetical Predicted Key IR Vibrational Frequencies for this compound.UV-Vis: Electronic transitions can be predicted using Time-Dependent DFT (TD-DFT). nih.gov As this compound lacks extensive conjugation, significant absorption in the visible range is not expected. Any UV absorption would likely be due to n → π* transitions within the carboxyl groups, occurring at shorter wavelengths.

Table 4: Hypothetical Predicted UV-Vis Absorption for this compound.Conformational Energetics and Global Minima Identification

Due to the presence of multiple single bonds, this compound can exist in numerous conformations. Identifying the most stable conformer (the global minimum on the potential energy surface) is crucial for understanding its predominant structure. Computational methods can systematically explore the conformational space by rotating the dihedral angles of the molecule's backbone and side chains. The energies of these conformers are then calculated using DFT to determine their relative stabilities. acs.org This analysis reveals that extended, linear-like conformations are often energetically favored for long-chain dicarboxylic acids to minimize steric hindrance, though intramolecular hydrogen bonding between the two carboxyl groups can also lead to stable cyclic-like structures.

Table 5: Hypothetical Relative Energies of Different Conformers of this compound.Molecular Dynamics (MD) Simulations

While quantum chemical calculations are excellent for studying single molecules in a vacuum or with implicit solvent models, Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of one or more molecules in an explicit solvent environment. nih.gov

Conformational Landscape and Flexibility

MD simulations can be used to explore the conformational landscape of this compound in a solution, providing a more realistic view of its flexibility than static quantum calculations. acs.org By simulating the molecule's movements over time (typically nanoseconds to microseconds), one can observe transitions between different conformational states. nih.gov For a long-chain molecule like this, the butyl groups and the main decanedioic acid chain would exhibit significant flexibility, constantly changing their orientation. The simulations can quantify this flexibility by calculating parameters like the root-mean-square deviation (RMSD) from a starting structure.

Intermolecular Interactions and Aggregation Behavior

In a condensed phase, molecules of this compound will interact with each other and with solvent molecules. MD simulations are particularly well-suited to study these interactions. researchwithrutgers.com A key interaction for dicarboxylic acids is the formation of strong hydrogen bonds between the carboxyl groups of two separate molecules, leading to the formation of stable dimers. acs.org These dimers can act as building blocks for larger aggregates. MD simulations can predict the propensity of a molecule to aggregate in solution, which is a critical property for many applications. nih.gov The simulations would model how the nonpolar butyl and alkane backbone portions of the molecule might associate through van der Waals forces, while the polar carboxyl head groups engage in hydrogen bonding, potentially leading to the formation of complex supramolecular structures. acs.org

Reaction Mechanism Modeling

Reaction mechanism modeling for a complex molecule like this compound would theoretically involve the use of computational chemistry methods, such as Density Functional Theory (DFT), to map out the potential energy surface of its synthesis. The synthesis would likely proceed via the alkylation of a decanedioic acid ester, such as a malonic ester synthesis or the α,α'-dialkylation of a sebacic acid derivative. libretexts.orglongdom.org

Transition State Characterization for Key Synthetic Steps

To synthesize this tetrasubstituted dicarboxylic acid, a key step would involve the formation of carbon-carbon bonds at the C2 and C9 positions. This is typically achieved by generating enolates from a precursor diester and reacting them with alkyl halides (e.g., butyl bromide). Computational chemists would model this reaction to identify the structure of the transition state—the highest energy point along the reaction coordinate.

Characterizing this transition state would involve:

Geometry Optimization: Calculating the lowest energy arrangement of atoms for the transition state structure.

Frequency Analysis: Confirming the structure is a true transition state by identifying a single imaginary frequency corresponding to the vibration along the reaction coordinate (e.g., the breaking of a C-H bond and formation of a C-C bond).

No specific transition state calculations for the synthesis of this compound are available in the reviewed literature.

Energy Barrier Calculations and Reaction Pathway Elucidation

Once transition states are characterized, their energies relative to the reactants and intermediates are calculated to determine the activation energy, or energy barrier, for each step. nih.gov A lower energy barrier indicates a faster reaction rate. Computational studies would compare different potential pathways to elucidate the most likely reaction mechanism. For instance, the sequential addition of butyl and methyl groups could be compared to alternative synthetic routes. These calculations provide insight into reaction kinetics and can help optimize experimental conditions. rsc.org However, no such energy barrier data or reaction pathway elucidation has been published for the target molecule.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling (for non-biological properties)

QSAR/QSPR models are statistical or machine-learning-based methods that correlate a molecule's structure with its properties. researchgate.netmdpi.comkashanu.ac.ir For an industrial chemical like this compound, which could be a monomer for polymers or a plasticizer, QSPR models would be valuable for predicting its material properties without the need for extensive empirical testing. longdom.orgresearchgate.net

Development of Predictive Models for Material Properties

Developing a QSPR model involves several steps:

Data Collection: Gathering a dataset of structurally diverse dicarboxylic acids with known experimental values for a specific property (e.g., melting point, viscosity, solubility, polymer glass transition temperature). nih.gov

Descriptor Calculation: Quantifying the structural features of the molecules in the dataset using numerical values called molecular descriptors (e.g., molecular weight, volume, surface area, connectivity indices). nih.gov

Model Building: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms (e.g., Random Forest, Neural Networks) to create a mathematical equation linking the descriptors to the property. nih.govnih.gov

Validation: Rigorously testing the model's predictive power using internal (cross-validation) and external validation sets.

While general QSPR models for aliphatic acids and polymers exist nih.govasiaresearchnews.com, no specific models have been developed or published for predicting the material properties of this compound or its derivatives. The creation of a predictive model would require a substantial dataset of related branched dicarboxylic acids with measured properties, which is not currently available.

Design Principles for Novel Analogues

A validated QSPR model can be used to virtually screen and design new molecules with desired properties. By analyzing the model, chemists can identify the key structural features (represented by the descriptors in the model) that influence a particular property. For example, a model might show that increased branching at a specific position increases solubility or lowers the melting point. This understanding provides design principles for creating novel analogues. For instance, if the goal were to create a similar dicarboxylic acid with higher thermal stability, the model might guide chemists to synthesize analogues with different alkyl chain lengths or branching patterns. nih.gov

Without specific QSPR models for this compound, any discussion of design principles for its analogues would be purely speculative and not based on detailed research findings.

Technological Applications and Non Biological Implementations of 2,9 Dibutyl 2,9 Dimethyldecanedioic Acid

Role in Polymer Science and Materials Engineering

Long-chain dicarboxylic acids are fundamental building blocks in the synthesis of various polymers. fraunhofer.de The length of the carbon chain and the presence of branches significantly influence the properties of the resulting materials.

Dicarboxylic acids are key monomers, that when reacted with diols or diamines, form polyesters and polyamides, respectively. researchgate.net The use of a long-chain dicarboxylic acid like 2,9-dibutyl-2,9-dimethyldecanedioic acid would be expected to impart flexibility to the polymer backbone. In general, longer aliphatic chains in the diacid component of a polyester (B1180765) or polyamide lead to a lower melting point and glass transition temperature, as well as increased ductility.

The significant branching in this compound would likely disrupt the regular packing of polymer chains. This steric hindrance would inhibit crystallization, potentially leading to the formation of amorphous or semi-crystalline polymers with unique properties. nih.gov Such characteristics are desirable for creating specialty polymers with tailored flexibility, toughness, and solubility. For instance, in polyamides, the use of branched diacids can lead to materials with lower moisture absorption and improved processability.

Table 1: Comparison of Properties of Polyesters Synthesized with Different Dicarboxylic Acids (Representative Data)

| Dicarboxylic Acid | Diol | Resulting Polyester | Typical Properties |

| Adipic Acid (C6) | 1,4-Butanediol | Poly(butylene adipate) | Semicrystalline, good biodegradability |

| Sebacic Acid (C10) | 1,4-Butanediol | Poly(butylene sebacate) | More flexible than PBA, lower melting point |

| This compound (C20, Branched) | 1,4-Butanediol | Hypothetical Poly(butylene 2,9-dibutyl-2,9-dimethyldecanedioate) | Potentially amorphous, high flexibility, good solubility in organic solvents |

Esters derived from dicarboxylic acids are widely used as plasticizers, particularly for polyvinyl chloride (PVC). mdpi.com These additives increase the flexibility and durability of the polymer by embedding themselves between the polymer chains, thus reducing intermolecular forces. Esters of long-chain dicarboxylic acids are often preferred for applications requiring low volatility and high permanence.

The dibutyl or other esters of this compound could potentially serve as high-performance plasticizers. The long carbon chain would ensure good compatibility with the polymer matrix, while the branched structure might offer improved low-temperature performance and reduced migration from the polymer. The steric hindrance provided by the butyl and methyl groups could create more free volume within the polymer, enhancing its flexibility. mdpi.com

While dicarboxylic acids themselves are typically difunctional and lead to linear polymers, they can be chemically modified to introduce additional reactive sites for cross-linking. However, in certain formulations, the carboxylic acid groups can be used to cross-link polymers containing complementary functional groups, such as epoxies or hydroxyls, often with the aid of a catalyst or by heating. The long and flexible chain of this compound could act as a spacer in a cross-linked network, imparting elasticity and impact resistance to the final material. Such cross-linked polymers could find use in coatings, adhesives, and elastomers. For instance, dicarboxylic acids can be used to create crosslinked hydrogels from natural polymers like chitosan. rsc.org

Applications in Fine Chemical Synthesis

In addition to polymer science, dicarboxylic acids are valuable intermediates in the synthesis of a wide array of organic molecules.

The two carboxylic acid groups of this compound can be independently or simultaneously modified to create a variety of derivatives. This makes it a potentially useful building block for complex organic molecules. For example, one carboxyl group could be selectively protected while the other is reacted, allowing for the stepwise construction of asymmetrical molecules. The long, branched aliphatic chain could be incorporated into the structure of lubricants, surfactants, or corrosion inhibitors to tailor their physical properties, such as viscosity, surface activity, and solubility. Long-chain dicarboxylic acids are known to be precursors for products like high-performance lubricants and corrosion inhibitors.

While there is no specific information linking this compound to the agrochemical industry, dicarboxylic acids and their derivatives are a known class of compounds with biological activity. The specific structure of this compound, with its considerable lipophilicity due to the long carbon chain and branching, could be a starting point for the synthesis of novel herbicides or fungicides. The carboxylic acid functionalities provide convenient handles for the introduction of various pharmacophores.

More broadly, it can serve as an intermediate for other industrial chemicals. For instance, reduction of the carboxylic acid groups would yield the corresponding diol, 2,9-dibutyl-2,9-dimethyldecane-1,10-diol, which could also be used as a monomer in polymer synthesis.

Table 2: Potential Derivatives of this compound and Their Inferred Applications

| Derivative | Potential Synthesis Route | Inferred Application |

| Di-ester (e.g., Diethyl ester) | Esterification with ethanol | Plasticizer, lubricant base oil |

| Diol (2,9-Dibutyl-2,9-dimethyldecane-1,10-diol) | Reduction of the dicarboxylic acid | Monomer for polyesters and polyurethanes |

| Diamide | Reaction with an amine | Intermediate for polyamides, potential additive |

| Acyl Halide | Reaction with a halogenating agent (e.g., SOCl₂) | Reactive intermediate for further chemical synthesis |

Surfactant and Emulsifier Characteristics

The amphiphilic nature of this compound, possessing two polar carboxylic acid head groups and a large, nonpolar hydrocarbon body, suggests its utility as a surfactant and emulsifier. These properties are crucial in a variety of industrial processes that require the mixing of immiscible liquids, such as oil and water. researchwithrutgers.com

Interfacial Activity and Micelle Formation

Dicarboxylic acids exhibit significant interfacial activity, adsorbing at oil-water interfaces to reduce interfacial tension. researchwithrutgers.comresearchgate.net Unlike typical monocarboxylic acids which orient themselves with their hydrocarbon tail in the oil phase, dicarboxylic acids anchor both polar carboxyl groups in the aqueous phase, causing the hydrocarbon backbone to lie parallel to the interface. researchwithrutgers.comrutgers.edu This arrangement can lead to the formation of a distinct layer that modifies the properties of the interface. researchwithrutgers.com

Above a certain concentration, known as the critical micelle concentration (CMC), surfactant molecules aggregate to form micelles. wikipedia.orgyoutube.com The CMC is a key indicator of a surfactant's efficiency; a lower CMC value signifies that less surfactant is needed to initiate micelle formation and significantly alter surface tension. youtube.com For long-chain fatty acids, the CMC is influenced by factors such as chain length and degree of unsaturation. nih.gov For instance, the C18 unsaturated fatty acid, oleic acid, has a CMC of 20 µM, while the more unsaturated linoleic acid has a CMC of 60 µM. nih.gov The complex branched structure of this compound would likely result in a unique CMC value, influenced by the steric hindrance of the butyl and methyl groups affecting molecular packing.

Table 1: Illustrative Critical Micelle Concentration (CMC) of Various Surfactants This table provides examples of CMC values for known surfactants to contextualize the properties of dicarboxylic acids. Data for this compound is not available.

| Surfactant | Type | CMC (mol/L in H₂O at 25°C) |

| Sodium Dodecyl Sulfate | Anionic | 8.3 x 10⁻³ |

| Dodecyltrimethylammonium Bromide | Cationic | 1.6 x 10⁻² |

| Pentaethylene Glycol Monododecyl Ether | Neutral | 6.5 x 10⁻⁵ |

| Source: wikipedia.org |

Application in Emulsion Polymerization

Emulsion polymerization is a process used to produce a wide range of polymers, where a surfactant is used to emulsify a monomer in a continuous phase, typically water. Aliphatic polyesters, for example, can be synthesized from diols and dicarboxylic acids. mdpi.comonline-learning-college.com The resulting polymers have applications ranging from biodegradable materials to drug delivery systems. mdpi.com

In this context, this compound could serve a dual role. Firstly, as a surfactant to stabilize the monomer droplets and the resulting polymer particles. Secondly, it could potentially be incorporated into the polymer backbone itself as a comonomer. The use of dicarboxylic acids in such polymerization reactions is well-established. mdpi.comrsc.org The branching provided by the butyl and methyl groups could impart unique properties to the final polymer, such as increased flexibility or altered solubility, by disrupting chain packing. Long-chain dicarboxylic acid copolymers have been developed to create materials with tunable properties for various applications. researchgate.net

Analytical Reagent Development

The two carboxylic acid functional groups on this compound make it a candidate for development as an analytical reagent, particularly for chromatography and selective extraction.

Derivatization Agent for Chromatographic Analysis

In chromatography, particularly gas chromatography (GC) and high-performance liquid chromatography (HPLC), derivatization is often necessary to improve the analytical characteristics of target molecules. nih.govcolostate.edu Carboxylic acids themselves can be challenging to analyze directly via GC due to their polarity, which can lead to poor peak shape and low volatility. colostate.edu

Therefore, they are often converted into less polar and more volatile esters through a process called esterification. libretexts.org While this compound would itself require derivatization for GC analysis, its structure could be modified to create a specialized derivatizing agent. For instance, converting the carboxylic acid groups to more reactive functionalities could yield a reagent that specifically targets certain classes of analytes.

Derivatization is employed to enhance stability, improve separation, and increase detection sensitivity. nih.gov Reagents are often designed to introduce moieties that are easily detectable, such as a phenyl group for UV detection or a halogen atom for electron capture detection (ECD). libretexts.orgnih.gov For mass spectrometry (MS) detection, derivatization can reverse the polarity of dicarboxylic acids, leading to significantly improved sensitivity and separation on a liquid chromatography column. longdom.org

Table 2: Common Derivatization Strategies for Carboxylic Acids

| Technique | Common Reagents | Purpose |

| Alkylation (Esterification) | Alcohols (e.g., Methanol), Diazomethane, Pentafluorobenzyl Bromide (PFB-Br) | Increase volatility and thermal stability for GC analysis; improve chromatographic behavior. colostate.edulibretexts.org |

| Amide Coupling | Amines (e.g., 4-bromo-N-methylbenzylamine) with a coupling agent (e.g., EDC) | Introduce UV-active or fluorescent tags for HPLC; enhance ionization for MS. nih.gov |

| Charge Reversal | Dimethylaminophenacyl Bromide (DmPABr) | Reverse polarity for enhanced detection and separation in LC-MS/MS. longdom.org |

| Source: colostate.edulibretexts.orgnih.govlongdom.org |

Component in Selective Extraction Systems

The ability of carboxylic acids to form complexes with metal ions makes them useful in selective extraction systems. This is particularly relevant in hydrometallurgy and chemical separation processes. Dicarboxylic acids can be used as extractants in liquid-liquid extraction systems to separate metal ions from aqueous solutions. nih.gov

The two carboxylic acid groups of this compound can act as a chelating agent, binding to metal cations. The selectivity of this extraction can be tuned by controlling factors such as pH and the nature of the organic solvent used. nih.gov Furthermore, dicarboxylic acids are components in the formation of deep eutectic solvents (DES), which are emerging as green solvents for the selective extraction of critical metals from waste materials like spent lithium-ion batteries. acs.orgacs.org It is also possible to separate isomeric dicarboxylic acids from a mixture by using a metal ion to induce the selective crystallization of a metal-organic framework (MOF). nih.gov The bulky, branched structure of this compound could offer steric hindrance that leads to high selectivity for certain metal ions with specific coordination geometries.

Future Research Directions and Emerging Avenues for 2,9 Dibutyl 2,9 Dimethyldecanedioic Acid

Exploration of Bio-renewable Synthesis Pathways

The chemical industry's shift towards sustainability has placed a significant emphasis on the development of bio-based chemicals. A primary research focus for 2,9-dibutyl-2,9-dimethyldecanedioic acid would be the establishment of synthesis routes from renewable feedstocks. Currently, no established bio-renewable synthesis pathways are documented for this specific compound. Future research could investigate the use of microbial fermentation or enzymatic catalysis, leveraging engineered microorganisms to convert bio-based precursors, such as fatty acids or carbohydrates, into the target molecule or its immediate precursors. The development of such pathways would be a critical first step in positioning this dicarboxylic acid as a sustainable chemical building block.

Development of Advanced Materials with Tunable Properties

Dicarboxylic acids are fundamental monomers in the synthesis of polymers such as polyesters and polyamides. The specific architecture of this compound, with its alkyl side chains, could impart unique properties to these materials. Research in this area would involve the polymerization of this diacid with various diols or diamines to create novel polymers. The long aliphatic backbone combined with the branched structure could influence key material properties.

Potential Research Focus for Material Properties:

| Property | Hypothetical Influence of this compound |

| Flexibility and Elasticity | The long decanedioic acid backbone may contribute to flexibility, while the butyl and methyl groups could disrupt chain packing, potentially enhancing elasticity. |

| Thermal Stability | The branched nature of the substituents might affect the polymer's melting point and glass transition temperature, key indicators of thermal stability. |

| Solubility and Processability | The alkyl side chains could improve the solubility of the resulting polymers in common organic solvents, facilitating easier processing and fabrication of materials. |

| Hydrophobicity | The presence of the nonpolar butyl groups would likely increase the hydrophobicity of the polymer surface, which could be advantageous for applications requiring water resistance. |

Systematic studies would be required to synthesize a range of polymers and characterize their mechanical, thermal, and chemical properties to validate these hypotheses.

Integration into Sustainable Chemical Processes

Beyond polymer synthesis, future research could explore the integration of this compound into broader sustainable chemical processes. This could include its use as a building block for the synthesis of biodegradable lubricants, plasticizers, or corrosion inhibitors. The long carbon chain and dicarboxylic acid functionality make it a candidate for applications where biodegradability and performance are both desired. Investigating its conversion into other valuable chemical intermediates through green chemistry principles, such as catalysis with earth-abundant metals or solvent-free reaction conditions, would be a significant contribution to sustainable chemical manufacturing.

Interdisciplinary Research at the Interface of Chemistry and Engineering

The full potential of this compound can likely only be realized through collaborative, interdisciplinary research. Chemical engineers could play a crucial role in designing and optimizing scalable, continuous-flow reactors for its synthesis, moving beyond batch processes. Process modeling and life cycle assessment studies would be essential to evaluate the economic viability and environmental impact of its production and use. This collaborative approach would ensure that the development of this compound and its derived materials is not only scientifically novel but also industrially relevant and environmentally responsible. The synergy between synthetic chemists elucidating new reaction pathways and engineers scaling these processes will be paramount.

Q & A

Basic Research Questions

Q. What are the critical physicochemical properties of 2,9-Dibutyl-2,9-dimethyldecanedioic acid that influence experimental design?

- Methodological Answer : Key properties include hydrogen bond donor/acceptor counts (2 and 4, respectively), rotatable bonds (15), and molecular weight (calculated from structure). These properties dictate solubility, reactivity, and intermolecular interactions. For example, the high rotatable bond count suggests conformational flexibility, which impacts crystallization attempts. Use computational tools (e.g., molecular dynamics simulations) to predict solvent compatibility and aggregation behavior. Experimental validation via differential scanning calorimetry (DSC) and X-ray diffraction (XRD) is recommended to confirm phase transitions and crystallinity .

| Property | Value | Relevance to Experimental Design |

|---|---|---|

| Hydrogen Bond Donors | 2 | Solubility in polar solvents |

| Rotatable Bonds | 15 | Conformational analysis in synthesis |

| Molecular Weight | ~356.5 g/mol | Chromatography method selection |

Q. What analytical techniques are most effective for characterizing the purity and structural integrity of this compound?

- Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) to confirm branching and substituent positions. High-performance liquid chromatography (HPLC) with UV detection at 210 nm is optimal for purity assessment due to the compound’s lack of chromophores. Mass spectrometry (ESI-MS or MALDI-TOF) provides molecular ion confirmation. Cross-validate results with elemental analysis to resolve discrepancies between theoretical and observed compositions .

Advanced Research Questions

Q. How can factorial experimental design optimize the synthesis of this compound under varying catalytic conditions?

- Methodological Answer : Employ a 2³ factorial design to evaluate the effects of temperature (80–120°C), catalyst type (e.g., H₂SO₄ vs. enzyme-based), and reaction time (12–24 hours). Response variables include yield, enantiomeric excess (for stereoisomers), and byproduct formation. Statistical analysis (ANOVA) identifies significant factors. For example, preliminary studies on similar dicarboxylic acids show enzyme catalysts reduce side reactions but require longer times . Advanced optimization may integrate machine learning to predict ideal conditions .

Q. What methodologies resolve contradictions in reported solubility data for branched dicarboxylic acids like this compound?

- Methodological Answer : Address discrepancies by standardizing solvent systems (e.g., using buffered aqueous solutions or non-polar solvents like hexane) and temperature controls (±0.1°C). Use shake-flask methods with HPLC quantification for equilibrium solubility measurements. For polar solvents, account for hydrogen bonding via computational models (COSMO-RS). Cross-reference with published databases (e.g., NIST Chemistry WebBook) to validate experimental data .

Q. How can computational modeling predict the environmental behavior of this compound in aqueous systems?

- Methodological Answer : Apply density functional theory (DFT) to calculate hydrolysis rates and pKa values. Molecular docking simulations predict interactions with biological receptors (e.g., enzyme active sites). Use quantitative structure-activity relationship (QSAR) models to estimate biodegradability and toxicity. Validate predictions with experimental ecotoxicity assays (e.g., Daphnia magna tests) .

Theoretical and Methodological Frameworks

Q. How should researchers align studies of this compound with broader theoretical frameworks in organic chemistry?

- Methodological Answer : Anchor research in the "steric effects in branched aliphatic acids" framework. Investigate how bulky substituents influence acid dissociation constants (pKa) and self-assembly. Compare with structurally analogous compounds (e.g., 1,13-tridecanedioic acid) to isolate steric vs. electronic effects. Use spectroscopic data (FTIR, NMR) to correlate structure with reactivity .

Q. What strategies mitigate biases in spectroscopic data interpretation for highly substituted dicarboxylic acids?

- Methodological Answer : Implement blind data analysis (BDA), where raw spectra are interpreted without prior knowledge of expected outcomes. Use principal component analysis (PCA) to distinguish noise from signal in overlapping NMR peaks. Collaborate with independent labs for reproducibility testing, as demonstrated in studies of pentadecanedioic acid derivatives .

Data Contradiction Analysis

Q. How can conflicting reports on the thermal stability of this compound be reconciled?

- Methodological Answer : Conduct thermogravimetric analysis (TGA) under inert (N₂) and oxidative (O₂) atmospheres to differentiate thermal decomposition pathways. Compare decomposition onset temperatures with literature values. Investigate sample history (e.g., storage conditions, purification methods) as contaminants like residual solvents accelerate degradation. Cross-validate with accelerated aging studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.